11-deoxy Prostaglandin E2
Overview
Description
11-Deoxy-PGE2 is a prostanoid.
Mechanism of Action
Target of Action
The primary target of 11-deoxy Prostaglandin E2 is the EP4 receptor . This receptor is a part of the G protein-coupled receptor family and plays a significant role in various physiological processes.
Mode of Action
This compound acts as a selective agonist for the EP4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the EP4 receptor, triggering a series of events within the cell.
Biochemical Pathways
It is known that prostaglandins like this compound play a crucial role in various biological processes, including inflammation and cancer
Pharmacokinetics
It is known that prostaglandins are rapidly metabolized and have a short half-life in the body .
Result of Action
This compound has been shown to have a powerful bronchoconstrictor effect, contracting human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α . It is also used in studies related to bone healing and heart failure .
Biochemical Analysis
Biochemical Properties
11-deoxy Prostaglandin E2 interacts with various enzymes and proteins in biochemical reactions. It is known to interact with the EP4 receptor, a G-protein coupled receptor . The nature of this interaction is that of an agonist, meaning this compound binds to the EP4 receptor and activates it .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways. Specifically, it activates the EP4 receptor, which can trigger a cascade of intracellular signaling events . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EP4 receptor. This binding activates the receptor, which can then initiate a series of intracellular signaling events . These events can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the prostaglandin synthesis pathway. It is an analog of prostaglandin E2, which is synthesized from arachidonic acid via the cyclooxygenase pathway
Properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZICXYLKQMKI-FOSBLDSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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